2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol is a complex organic compound characterized by the presence of multiple fluorine atoms and a biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of fluorine atoms is achieved through electrophilic fluorination reactions, which require specific reagents and conditions to ensure selective fluorination. The final steps involve the formation of the imino and hydroxy groups, which are introduced through condensation and reduction reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters is crucial to achieve high purity and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Wissenschaftliche Forschungsanwendungen
2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorine content.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Wirkmechanismus
The mechanism of action of 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2’,3’,4’,5’,6’-Pentafluoro-3-((E)-(((1R,2R)-2-(((2’,3’,4’,5’,6’-pentafluoro-2-hydroxy-[1,1’-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1’-biphenyl]-2-ol stands out due to its high fluorine content and unique biphenyl structure. Similar compounds include:
- 2,3,4,5,6-Pentafluorotoluene
- 2,3,4,5,6-Pentafluorophenylacetic acid
These compounds share some structural similarities but differ in their chemical properties and applications.
Eigenschaften
Molekularformel |
C32H22F10N2O2 |
---|---|
Molekulargewicht |
656.5 g/mol |
IUPAC-Name |
2-[[[(1R,2R)-2-[[2-hydroxy-3-(2,3,4,5,6-pentafluorophenyl)phenyl]methylideneamino]cyclohexyl]amino]methyl]-6-(2,3,4,5,6-pentafluorophenyl)phenol |
InChI |
InChI=1S/C32H22F10N2O2/c33-21-19(22(34)26(38)29(41)25(21)37)15-7-3-5-13(31(15)45)11-43-17-9-1-2-10-18(17)44-12-14-6-4-8-16(32(14)46)20-23(35)27(39)30(42)28(40)24(20)36/h3-8,11,17-18,44-46H,1-2,9-10,12H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
NLJCGFOPEQFWQJ-QZTJIDSGSA-N |
Isomerische SMILES |
C1CC[C@H]([C@@H](C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Kanonische SMILES |
C1CCC(C(C1)NCC2=C(C(=CC=C2)C3=C(C(=C(C(=C3F)F)F)F)F)O)N=CC4=C(C(=CC=C4)C5=C(C(=C(C(=C5F)F)F)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.